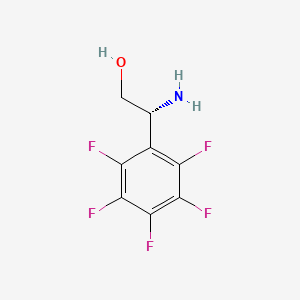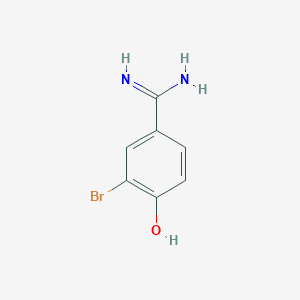
3-Bromo-4-hydroxybenzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-hydroxybenzamidine: is an organic compound with the molecular formula C7H7BrN2O It is a derivative of benzamidine, where the benzene ring is substituted with a bromine atom at the third position and a hydroxyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxybenzamidine typically involves the bromination of 4-hydroxybenzamidine. One common method is the bromination of 4-hydroxybenzamidine using bromine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as acetic acid or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods: For industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-hydroxybenzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form 4-hydroxybenzamidine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxybenzamidine.
Substitution: Various substituted benzamidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-hydroxybenzamidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as an inhibitor for certain enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers or used as a reagent in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
4-Hydroxybenzamidine: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
3-Bromo-4-hydroxybenzaldehyde: Contains an aldehyde group instead of an amidine group, leading to different reactivity and applications.
3-Bromo-4,5-dihydroxybenzaldehyde: Has an additional hydroxyl group, which can influence its chemical properties and biological activity.
Uniqueness: 3-Bromo-4-hydroxybenzamidine is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
| 767261-36-9 | |
Formule moléculaire |
C7H7BrN2O |
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
3-bromo-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H3,9,10) |
Clé InChI |
RGNNKKVUNLXQTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


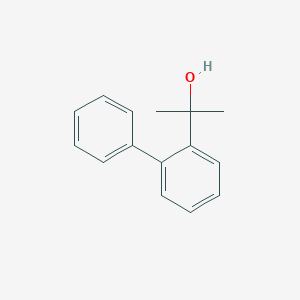
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
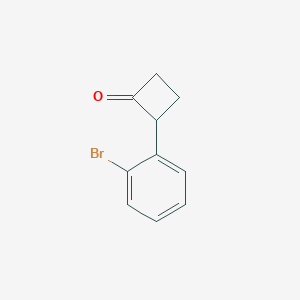
![Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B13581998.png)
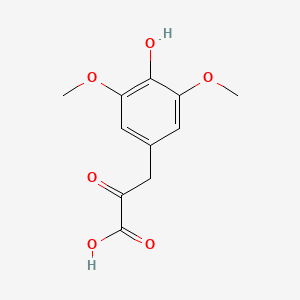
![4-amino-1-[(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B13582011.png)

![2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)

![[4-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/no-structure.png)

